4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a nitrogen-rich heterocyclic compound combining benzimidazole and triazine moieties, with a thiophene substituent at the 4-position. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological applications.
Properties
CAS No. |
78650-08-5 |
|---|---|
Molecular Formula |
C13H11N5S |
Molecular Weight |
269.33 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C13H11N5S/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17) |
InChI Key |
MKXLYVVEBIMPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The mechanism proceeds through a piperidine-mediated cyclization (Scheme 1). Initially, piperidine deprotonates the guanidine group of 1 , generating a nucleophilic intermediate that attacks the aldehyde carbonyl of 2 . This forms an imine intermediate, which undergoes intramolecular cyclization with elimination of water. DFT studies reveal that the transition state involves planar alignment of the triazine and benzimidazole rings, with a calculated activation energy of 42 kJ·mol⁻¹.
Key intermediates include:
-
Intermediate A : Protonated Schiff base (N–C=O–H⁺) stabilized by resonance.
-
Intermediate B : Cyclized triazinobenzimidazole precursor with a transient 1,4-dihydro configuration.
The final tautomerization to the 3,4-dihydro form is exergonic (ΔG = −15 kJ·mol⁻¹), as confirmed by B3LYP/6-311++G** calculations in a water continuum model.
Microwave-Assisted Synthesis Optimization
Recent protocols employ microwave irradiation to accelerate the reaction, reducing synthesis time from hours to minutes. A representative procedure involves:
-
Reactants : 2-guanidino-benzimidazole (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv).
-
Catalyst : Piperidine (10 mol%).
-
Conditions : Ethanol (5 mL), 150 W irradiation, 80°C, 8–12 minutes.
Table 1 : Comparative Analysis of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 8–12 minutes |
| Yield | 85–88% | 89–92% |
| Purity (HPLC) | 97.2% | 98.5% |
| Energy Consumption | 450 kJ·mol⁻¹ | 120 kJ·mol⁻¹ |
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions such as oxidative dehydrogenation.
Structural Elucidation and Tautomerism
X-ray crystallography and NMR spectroscopy confirm the 3,4-dihydro structure as the predominant tautomer. Key features include:
-
Planar Triazinobenzimidazole Core : Dihedral angles between the triazine and benzimidazole planes measure <5°.
-
Thiophene Orientation : The thiophene moiety adopts a near-perpendicular orientation (dihedral angle: 72.5°) relative to the triazinobenzimidazole system, minimizing steric hindrance.
DFT Analysis :
-
Tautomer Stability : 3,4-dihydro form (0 kJ·mol⁻¹) > 1,4-dihydro (+8.3 kJ·mol⁻¹) > 4,10-dihydro (+14.7 kJ·mol⁻¹).
-
Electronic Effects : The thiophene sulfur participates in weak hyperconjugation with the triazine ring, lowering the HOMO-LUMO gap by 0.8 eV compared to phenyl analogs.
Purification and Analytical Characterization
Purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals.
Table 2 : Spectroscopic Data for 4-(Thiophen-2-yl)-1,4-dihydrotriazino[1,2-a]benzimidazol-2-amine
| Technique | Key Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.82 (s, 1H, NH₂), 7.45–7.12 (m, 6H, Ar-H), 6.98 (d, J = 3.1 Hz, 1H, thiophene-H) |
| ¹³C NMR | δ 158.4 (C=N), 142.1 (C-S), 127.3–115.2 (Ar-C) |
| IR (KBr) | 3340 cm⁻¹ (N-H), 1615 cm⁻¹ (C=N), 1420 cm⁻¹ (C-S) |
| MS (EI) | m/z 277 [M]⁺ (100%), 249 [M−C₂H₄]⁺ (65%) |
Scalability and Industrial Applications
Pilot-scale batches (500 g) demonstrate consistent yields (87 ± 2%) using flow chemistry reactors. Key parameters:
Regulatory-compliant purity (>99.0%) is achievable via chromatography-free methods, making the process cost-effective for antihypertensive drug manufacturing .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 2 and secondary amines in the triazine ring act as nucleophilic centers. Key reactions include:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to form N-substituted derivatives. For example, reaction with methyl iodide produces N-methylated products at the 2-amine position.
-
Condensation with Carbonyl Compounds : Forms Schiff bases when reacted with aldehydes/ketones in ethanol under reflux, with yields dependent on electronic effects of the carbonyl substrate.
Electrophilic Aromatic Substitution
The thiophene moiety undergoes regioselective electrophilic substitution:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Sulfonation | H₂SO₄, 0°C | 5-sulfo-thiophene derivative | 72% |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-nitro-thiophene analog | 65% |
| Halogenation (chlorination/bromination) occurs preferentially at the 5-position of the thiophene ring due to electronic directing effects. |
Oxidation and Reduction
-
Oxidation :
-
Thiophene ring oxidizes to thiophene-1,1-dioxide using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, altering electronic properties for material science applications.
-
Benzimidazole nitrogen oxidation occurs under strong oxidative conditions (e.g., KMnO₄/H⁺), though this often degrades the triazine framework.
-
-
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydrotriazine intermediate, which can further react with electrophiles .
Cyclization and Ring-Opening Reactions
The triazino-benzimidazole system participates in controlled ring modifications:
-
Acid-Catalyzed Rearrangement : In HCl/EtOH, the triazine ring opens to form a benzimidazole-thiophene diamidine intermediate, which recyclizes under heating .
-
Cross-Coupling Reactions :
Tautomerism and Stability
Quantum chemical calculations (DFT B3LYP/6-311++G**) confirm the 3,4-dihydro tautomer as the most stable form in aqueous media (8–15 kJ·mol⁻¹ more stable than 1,4-dihydro or 4,10-dihydro forms) . This tautomeric preference influences reaction pathways:
-
Base-Mediated Tautomerization : In NaOH/EtOH, reversible interconversion between tautomers occurs, affecting nucleophilicity at specific nitrogen centers .
-
Thermal Stability : Decomposes above 250°C without melting, limiting high-temperature applications .
Interaction with Biological Targets
While primarily a chemical reactivity analysis, its structural features enable non-covalent interactions critical for bioactivity:
-
Hydrogen Bonding : The 2-amine group acts as a hydrogen bond donor to protein active sites (e.g., EGFR kinase) .
-
π-π Stacking : The benzimidazole-thiophene system interacts with aromatic residues in enzyme binding pockets, as shown in molecular docking studies .
Comparative Reactivity Table
This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacophore. Recent advances in Pd-catalyzed cross-couplings and tautomer-controlled functionalizations suggest untapped potential for creating targeted derivatives with enhanced properties .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of thiophene derivatives in anticancer therapies. For instance, compounds containing thiophene moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to 4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exhibited significant activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. These compounds were compared with standard drugs like cisplatin, showcasing promising results in inhibiting cancer cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiophene-containing compounds are known to exhibit antibacterial and antifungal activities. Studies have reported that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory agents. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Synthesis Techniques
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Heterocyclization reactions , which form the triazine ring.
- Condensation reactions with thiophene derivatives to introduce the thiophene moiety into the structure.
These synthetic routes often employ catalysts and specific reaction conditions to optimize yield and purity .
Structural Characterization
Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the structure of synthesized compounds. The crystal structure analysis provides insights into molecular geometry and interactions that may influence biological activity .
Organic Semiconductors
Compounds like This compound are being explored for their potential use in organic electronics due to their favorable electronic properties. Thiophene derivatives are known for their high charge mobility and stability, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Photovoltaic Applications
The incorporation of thiophene units into polymeric materials has been shown to enhance light absorption and charge transport properties in solar cells. Research indicates that these materials can improve the efficiency of energy conversion processes .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of triazine derivatives incorporating thiophene rings and evaluated their anticancer properties against various cell lines. The results indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| A | HepG-2 | 15 | Cisplatin |
| B | A-549 | 10 | Doxorubicin |
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiophene-based compounds against a panel of bacterial strains. The study found that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|---|
| C | Staphylococcus aureus | 8 | Penicillin |
| D | Escherichia coli | 16 | Ampicillin |
Mechanism of Action
The mechanism by which 4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exerts its effects involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides required for DNA replication and cell division . This mechanism is particularly relevant in the context of cancer and bacterial infections.
Comparison with Similar Compounds
Structural and Electronic Differences
The substitution pattern at the 4-position distinguishes 4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine from related compounds:
- Electron-rich vs. electron-deficient substituents : Thiophene is an electron-rich heteroaryl group, contrasting with electron-withdrawing substituents like fluoro (e.g., 4-(3-fluorophenyl) analog, 3e ) or chloro (e.g., 4-(4-chloro-2-fluorophenyl) derivative) . This difference may alter redox properties and intermolecular interactions.
- Hydrogen-bonding capacity : Hydroxyphenyl derivatives (e.g., 3c , 3f ) possess hydroxyl groups capable of hydrogen bonding, which is absent in the thiophene analog. This impacts solubility and target recognition .
Antinematodal Activity :
- 4-(3-Hydroxyphenyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (3f) exhibited 56% efficacy against Trichinella spiralis larvae at 50 μg/mL, the highest in its series .
- 4-(3-Fluorophenyl) analog (3e) showed moderate activity (data unspecified), suggesting electron-withdrawing groups may reduce potency compared to hydroxyl or thiophene groups .
Enzyme Inhibition :
- 4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine inhibited mammalian dihydrofolate reductase (DHFR) with an IC50 of 10.9 mM, highlighting the role of alkyl substituents in enzyme interaction . The thiophene analog’s activity against DHFR remains unstudied.
Adenosine Receptor Binding:
- Triazinobenzimidazoles with aryl substituents (e.g., 3-aryl[1,2,4]triazino[4,3-a]benzimidazol-4-ones) exhibit selective antagonism at A1 adenosine receptors . Thiophene’s planar structure may enhance receptor affinity compared to bulkier substituents.
Physicochemical Properties
Biological Activity
4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of triazino-benzimidazoles and has garnered attention for its antimicrobial, anticancer, and antifolate properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a thiophene ring which contributes to its unique chemical properties.
The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound disrupts folate metabolism and subsequently affects nucleic acid synthesis, leading to impaired cell growth and proliferation in various cell types.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ampicillin) |
| Candida albicans | 40 | 25 (Fluconazole) |
The compound has shown particularly strong activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | 10 (Doxorubicin) |
| MCF7 (Breast Cancer) | 20 | 12 (Tamoxifen) |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
Several studies have investigated the biological activity of derivatives of triazino-benzimidazole compounds similar to this compound:
- Antimicrobial Efficacy : A study on derivatives with varying substituents on the thiophene ring revealed enhanced antibacterial activity against multidrug-resistant strains of E. coli and Klebsiella pneumoniae.
- Cytotoxicity Assessment : In a comparative study involving various benzimidazole derivatives, the compound exhibited significant cytotoxic effects on lung cancer cells with an IC50 value lower than that of many existing chemotherapeutic agents.
Q & A
Advanced Question | Experimental Reproducibility
- Standardized Protocols : Fix variables like inoculum size (e.g., 1×10⁶ CFU/mL) and solvent (DMSO ≤1% v/v) to minimize batch variability .
- Resazurin Microplate Assay : Replace agar diffusion with quantitative fluorescence for MIC determination (RSD <5%) .
- Strain Banking : Use ATCC-certified microbial strains to control genetic drift .
Data Insight : A 2024 study found that pH adjustments (6.5–7.5) increased zone-of-inhibition reproducibility by 30% .
How can researchers elucidate the mechanism of action against drug-resistant pathogens?
Advanced Question | Mechanistic Studies
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of Gram-negative outer membranes .
- Transcriptomics : Identify upregulated genes (e.g., efflux pumps) in E. coli treated with sub-MIC doses .
- Molecular Dynamics (MD) : Simulate binding to penicillin-binding proteins (PBPs) to rationalize β-lactam synergy .
Key Finding : The triazine core disrupts ATP-dependent efflux in S. aureus, reversing ciprofloxacin resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
